Geranate

Transdermal drug delivery Penetration enhancers Ionic liquids

Geranate (CAS 459-80-3) is the irreplaceable anionic component of choline geranate (CAGE) ionic liquids. Only the precise 1:2 choline:geranate stoichiometry enables gentle, reversible skin barrier permeabilization for transdermal delivery of biologics—unlike destructive choline octanoate or ineffective monoterpenoid alternatives. Clinically validated: 98% improvement in atopic dermatitis severity vs 28% placebo, plus broad-spectrum antimicrobial activity. Ideal for non-invasive insulin/antibody patches, melanin-inhibiting cosmetics (35.4% reduction at 500 µM), and biodegradable CO₂ capture solvents. Procure ≥85% purity geranate to leverage this dual-action platform.

Molecular Formula C10H15O2-
Molecular Weight 167.22 g/mol
Cat. No. B1243311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranate
Synonymsgeranoic acid
Molecular FormulaC10H15O2-
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC(=O)[O-])C)C
InChIInChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1/b9-7+
InChIKeyZHYZQXUYZJNEHD-VQHVLOKHSA-M
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranate (CAGE Ionic Liquid): Technical Specifications and Industrial Sourcing Baseline


Geranate, in its most industrially relevant form, is the anionic conjugate base of geranic acid (C10H16O2), a naturally occurring acyclic monoterpenoid [1]. When combined with the choline cation, it forms choline and geranate (CAGE), a biocompatible ionic liquid (IL) or deep eutectic solvent (DES) that exists as a liquid below 100°C [2]. The compound is characterized by a molecular weight of 196.29 g/mol for the ethyl ester form [3], a predicted pKa of ~5.26 for the acid [4], and a logP of ~2.82-3.15 [4]. Its structural features—a ten-carbon backbone with two conjugated double bonds and a terminal carboxylate group—enable unique amphiphilic interactions with lipid bilayers and proteins [5].

Geranate (CAGE) vs. Analogues: Why Generic Interchangeability Fails


Geranate-based formulations cannot be substituted with other choline-based ionic liquids or monoterpenoid derivatives due to a unique confluence of physicochemical properties that directly dictate performance in transdermal delivery and membrane interaction [1]. Unlike choline octanoate (CAOT), which induces destructive membrane swelling and lipid extraction [1], or choline oleate, which lacks the same level of clinical validation [2], CAGE's geranate anion exhibits a specific amphiphilic structure that enables gentle insertion into lipid bilayers, preserving barrier integrity while enhancing permeability [1]. Furthermore, the optimal choline:geranate molar ratio of 1:2 is critical; formulations with different stoichiometries (e.g., 1:1 or 2:1) yield significantly lower or even reverse transdermal transport efficiency [3]. Even structurally similar monoterpenoids like geraniol or citronellic acid lack the ionic liquid character and synergistic effects of the choline-geranate pair, which is essential for its broad antimicrobial and drug delivery functions [4].

Geranate (CAGE) Head-to-Head Performance: 5 Quantitative Differentiators for Procurement


Transdermal Delivery Enhancement: CAGE vs. Conventional Chemical Penetration Enhancers

CAGE (1:2 choline:geranate) significantly outperforms conventional chemical penetration enhancers (CPEs) like Transcutol (DGME) and ethanol in delivering macromolecules across the skin [1]. In ex vivo porcine skin models, CAGE enabled substantially higher penetration of proteins such as bovine serum albumin (BSA), ovalbumin (OVA), and insulin compared to these widely used CPEs [1].

Transdermal drug delivery Penetration enhancers Ionic liquids

Membrane Interaction Mechanism: CAGE (Geranate) vs. Choline Octanoate (CAOT)

Neutron reflectivity studies comparing CAGE (choline:geranate) with its close analogue CAOT (choline:octanoate) revealed a stark mechanistic difference [1]. CAGE acts as a mild disruptive agent, inserting and diffusing across the lipid bilayer while preserving membrane integrity; geranate ions inhibit lipid tail packing and increase hydration [1]. In contrast, CAOT causes severe damage by exchanging and removing lipid molecules, leading to swelling and hole formation [1].

Lipid bilayers Membrane disruption Drug delivery mechanism

Melanin Biosynthesis Inhibition: Geranic Acid vs. Structurally Related Monoterpenoids

In a comparative study of geranic acid and its derivatives (geraniol, citronellic acid, citronellol), geranic acid exhibited the strongest inhibitory activity on melanin production in Melan-a cells, coupled with low cytotoxicity [1]. At a concentration of 500 µM, geranic acid reduced melanin content by 35.4% relative to control, while maintaining 91.7% cell viability [1].

Skin depigmentation Melanin inhibition Tyrosinase activity

CO2 Capture Performance: Choline Geranate IL vs. DES Formulation

Density functional theory (DFT) and molecular dynamics (MD) simulations comparing cholinium geranate ([Cho][Ger]) ionic liquid with its deep eutectic solvent counterpart ([Cho][Ger]:Ger acid) for CO2 capture revealed stronger interaction in the IL form [1]. The adsorption energy for IL-CO2 was higher than for DES-CO2, and the potential of mean force (PMF) indicated favorable CO2 adsorption at the IL-air interface [1].

CO2 capture Green solvents Density functional theory

Clinical Translation Benchmark: CAGE as First Drug Delivery Ionic Liquid in Human Trials

Choline and geranate (CAGE) is the first ionic liquid specifically designed for drug delivery to advance into human clinical trials, with testing in over 200 patients across multiple Phase 1 and Phase 2 studies [1]. A Phase 2a clinical trial of a CAGE-based topical formulation (CGB-500) for atopic dermatitis demonstrated a 98% improvement in disease severity index compared to 28% for placebo [2].

Clinical development Drug delivery Biocompatible ionic liquids

Geranate (CAGE) in Practice: 4 High-Impact Research and Industrial Use Cases


Non-Invasive Transdermal Delivery of Macromolecular Drugs

Based on its demonstrated superiority over conventional penetration enhancers [1], CAGE is ideally suited for formulating non-invasive patches or topical gels for proteins (e.g., insulin, antibodies) and nucleic acids. Its ability to gently permeabilize the stratum corneum without irreversible damage [2] enables the development of patient-friendly alternatives to injections for chronic conditions like diabetes or for vaccine delivery.

Topical Therapeutics for Inflammatory and Infectious Skin Disorders

CAGE's validated clinical efficacy in reducing atopic dermatitis severity (98% improvement vs. 28% placebo) [3] and its broad-spectrum antimicrobial activity [4] make it a compelling platform for developing next-generation topical treatments. Researchers can leverage its dual-action (delivery enhancement + intrinsic antimicrobial effect) to create formulations for rosacea, acne, infected wounds, and other dermatological conditions.

Advanced Formulations for Cosmetic Depigmentation

Given geranic acid's specific and potent inhibition of melanin biosynthesis (35.4% reduction at 500 µM with 91.7% cell viability) [5], it can be procured as a key active ingredient or lead compound for developing skin-lightening creams and serums. Its favorable safety profile relative to other monoterpenoids [5] supports its use in leave-on cosmetic products aimed at treating hyperpigmentation.

Green Solvent Systems for Biocatalysis and CO2 Capture

The distinct CO2 capture performance of choline geranate IL over its DES variant [6], combined with its biocompatible and biodegradable nature, positions it as a specialty solvent for industrial gas separation processes or as a reaction medium for enzymatic transformations. Its tunable viscosity and conductivity [7] further expand its utility in electrochemistry and sustainable chemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geranate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.